molecular formula C33H33N3O5 B445481 2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE

2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE

Cat. No.: B445481
M. Wt: 551.6g/mol
InChI Key: CBNFECAHLZFWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE involves multiple steps, including the formation of the quinoline core, the introduction of the pyridyl group, and the final acetylation. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE shares structural similarities with other quinoline derivatives and pyridyl-containing compounds.
  • Quinoline Derivatives: These compounds often exhibit similar chemical reactivity and biological activities.

    Pyridyl-Containing Compounds: These compounds are known for their interactions with biological macromolecules and potential therapeutic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C33H33N3O5

Molecular Weight

551.6g/mol

IUPAC Name

[2-methoxy-5-[2-methyl-3-[(3-methylpyridin-2-yl)carbamoyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinolin-4-yl]phenyl]methyl acetate

InChI

InChI=1S/C33H33N3O5/c1-19-9-8-14-34-32(19)36-33(39)29-20(2)35-26-16-24(22-10-6-5-7-11-22)17-27(38)31(26)30(29)23-12-13-28(40-4)25(15-23)18-41-21(3)37/h5-15,24,30,35H,16-18H2,1-4H3,(H,34,36,39)

InChI Key

CBNFECAHLZFWQD-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC(=O)C)C(=O)CC(C3)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC(=O)C)C(=O)CC(C3)C5=CC=CC=C5)C

Origin of Product

United States

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